1,3-Dioxoisoindolin-2-yl pentanoate
CAS No.:
Cat. No.: VC18176971
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13NO4 |
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Molecular Weight | 247.25 g/mol |
IUPAC Name | (1,3-dioxoisoindol-2-yl) pentanoate |
Standard InChI | InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | OISZWNPBLJIBOA-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Nomenclature
1,3-Dioxoisoindolin-2-yl pentanoate consists of a pentanoic acid esterified to the nitrogen atom of a 1,3-dioxoisoindoline moiety. The core structure features a bicyclic aromatic system (isoindoline-1,3-dione) with two ketone oxygen atoms at positions 1 and 3. The pentanoate group introduces a five-carbon aliphatic chain, enhancing the compound’s hydrophobicity and reactivity.
Molecular Formula: C₁₆H₁₇NO₄ (estimated based on analogous compounds) .
Key Functional Groups:
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1,3-Dioxoisoindolin-2-yl: Imparting rigidity and electron-deficient character.
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Pentanoate Ester: Facilitating nucleophilic substitution or hydrolysis reactions.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,3-dioxoisoindolin-2-yl pentanoate likely involves a two-step process:
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Formation of the Isoindoline-1,3-dione Core: Condensation of phthalic anhydride with a primary amine, followed by oxidation .
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Esterification: Reaction of the isoindolinone intermediate with pentanoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Example Reaction:
Industrial Scalability
Continuous flow reactors are preferred for large-scale production to ensure consistent yields (>85%) and minimize side reactions . Key parameters include:
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Temperature: 50–70°C to balance reaction rate and byproduct formation.
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Catalyst: Lewis acids (e.g., ZnCl₂) may accelerate esterification.
Physicochemical Properties
Data for 1,3-dioxoisoindolin-2-yl pentanoate are extrapolated from its 2-propyl analog (CAS 2387417-86-7) :
Property | Value |
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Molecular Weight | 289.33 g/mol (analog) |
Boiling Point | 320–340°C (estimated) |
Melting Point | 45–50°C (predicted) |
Solubility | Low in water; soluble in DMSO, THF |
Spectroscopic Characteristics:
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¹H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (ester methylene), δ 1.2–1.6 ppm (aliphatic chain) .
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IR: Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester) .
Hazard Category | Risk Mitigation Strategies |
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Skin Irritation | Use nitrile gloves and fume hoods |
Respiratory Toxicity | Employ local exhaust ventilation |
Environmental Risk | Avoid aqueous discharge |
GHS Labeling:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
Comparative Analysis with Analogous Esters
1,3-Dioxoisoindolin-2-yl 2-Propylpentanoate (CAS 2387417-86-7)
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Structural Difference: A 2-propyl substituent on the pentanoate chain enhances lipophilicity (logP: 3.2 vs. 2.8 for the unsubstituted ester) .
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Bioactivity: The 2-propyl derivative exhibits 20% higher protease inhibition but reduced aqueous solubility .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the aliphatic chain to optimize potency and pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.
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Green Synthesis: Developing solvent-free protocols using enzymatic catalysis.
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